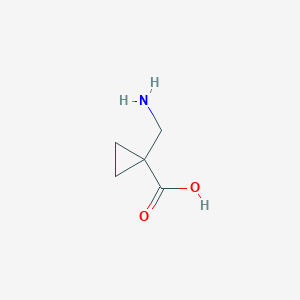

1-(Aminomethyl)cyclopropanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQJJFZHAQFTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139126-45-7 | |

| Record name | 139126-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Aminomethyl Cyclopropanecarboxylic Acid and Its Derivatives

General Synthetic Strategies for Cyclopropane (B1198618) Amino Acids

The synthesis of cyclopropane amino acids, including 1-(aminomethyl)cyclopropanecarboxylic acid, relies on a set of core chemical transformations. These strategies can be broadly categorized into methods that form the three-membered ring and those that introduce the necessary functional groups onto a pre-existing cyclopropane core.

This strategy involves the formation of the cyclopropane ring through the reaction of a nucleophile with a substrate containing a leaving group, effectively creating a three-membered ring via intramolecular or intermolecular substitution. A common method involves the reaction of glycine (B1666218) derivatives or their equivalents with 1,2-dihaloethanes. google.com For instance, the synthesis of 1-aminocyclopropane-1-carboxylic acid can be achieved by reacting nitroacetate (B1208598) and a 1,2-dihaloethane, which undergoes alkylated cyclization, followed by nitro reduction and hydrolysis. google.com

Another approach is the Michael-initiated ring-closure (MIRC) reaction, a domino reaction sequence that starts with a conjugate addition to an electrophilic alkene, followed by an intramolecular cyclization of the resulting carbanion. rsc.org A specific synthesis for racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid utilizes a sequential process of iodocarbocyclization, azidation, saponification, and reduction starting from dimethyl 2-allylmalonate. researchgate.net

Carbene and carbenoid additions to alkenes are among the most powerful and widely used methods for synthesizing cyclopropane rings. rsc.orglibretexts.org These reactions involve a neutral, divalent carbon species (a carbene) or a metal-complexed equivalent (a carbenoid) that adds across a double bond in a single, stereospecific step. openstax.orgmasterorganicchemistry.com

One classic method is the Simmons-Smith reaction, which uses a carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgopenstax.org This reagent reacts with alkenes to form cyclopropanes. openstax.org Another common technique involves the generation of carbenes from diazo compounds. For example, diazomethane (B1218177) can be decomposed by light to produce methylene (B1212753) carbene, which then adds to an alkene. masterorganicchemistry.com A more controlled method uses transition-metal catalysts, such as those based on rhodium or copper, to decompose diazo compounds and generate metal carbenoids. rsc.orgresearchgate.net This catalytic approach has been successfully applied to the cyclopropanation of dehydroamino acids using in situ generated diazo compounds to yield cyclopropane amino acids. nih.gov

Halogenated carbenes, like dichlorocarbene (B158193) (:CCl₂), can be generated from chloroform (B151607) and a strong base and subsequently added to alkenes to form dichlorocyclopropanes. openstax.org

Table 1: Examples of Carbene/Carbenoid Cyclopropanation Reactions

| Carbene/Carbenoid Source | Reagents | Alkene Substrate | Product Type | Reference |

|---|---|---|---|---|

| Dichlorocarbene | CHCl₃, KOH | cis-2-Pentene | cis-1,1-dichloro-2,3-dimethylcyclopropane | openstax.org |

| Methylene (from Diazomethane) | CH₂N₂, light | cis-2-Butene | cis-1,2-dimethylcyclopropane | masterorganicchemistry.com |

| Simmons-Smith Carbenoid | CH₂I₂, Zn-Cu | Cyclohexene | Bicyclo[4.1.0]heptane | openstax.org |

This approach begins with an existing cyclopropane-containing molecule that is then chemically modified to introduce the desired aminomethyl and carboxylic acid groups. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized starting from precursors like 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane. nih.gov

Another versatile method starts with nitrocyclopropane (B1651597) carboxylates, which are accessible through cyclopropanation reactions. acs.org The nitro group can be reduced to an amine using reagents like zinc in hydrochloric acid, and the ester can be hydrolyzed to the carboxylic acid. researchgate.net For example, methyl 1-nitro-2-phenylcyclopropyl carboxylate can be converted to the corresponding amino ester via a simple zinc-mediated reduction, or to the aminocyclopropane through a two-step decarboxylation and reduction process. acs.org A modular route involves a Hofmann rearrangement of a precursor to create a bicyclic carbamate, which can then be opened to provide access to the functionalized cyclopropane amino acid. nih.gov

In this synthetic route, a glycine anion equivalent is reacted with an electrophile that facilitates the formation of the cyclopropane ring. A prominent example is the reaction of glycine derivatives with 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644) to form the cyclopropane parent nucleus, which is then further processed to yield 1-aminocyclopropane-1-carboxylic acid. google.com

More complex glycine precursors can also be used. It has been proposed that a "complex glycine precursor" (CGP), potentially formed under prebiotic conditions, could be alkylated to generate various amino acids. nih.gov In a laboratory setting, chelated amino acid ester enolates serve as excellent nucleophiles for reactions like allylic alkylations, demonstrating the utility of activating the α-carbon of glycine for C-C bond formation. organic-chemistry.org

This elegant strategy involves designing a linear amino acid derivative with a leaving group at the gamma (γ) position. Treatment with a base induces an intramolecular nucleophilic attack by the α-carbanion, closing the three-membered ring. This method has been successfully used for the asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids. nih.gov The optically active linear precursors are prepared from commercially available olefins and tert-butyl acetate. The cyclization step was optimized by comparing various leaving groups and bases, with diphenylphosphinate (B8688654) and tosyl groups, in combination with bases like LDA or NaHMDS, providing the best results. nih.gov A related strategy involves the intramolecular cyclization of a linear nitrile derivative to form a proline analog with a cyclopropane ring. researchgate.net

Table 2: Conditions for Intramolecular Cyclization

| Leaving Group | Base | Result | Reference |

|---|---|---|---|

| Diphenylphosphinate | LDA or NaHMDS | Good yield of trans-cyclopropane | nih.gov |

A concise and efficient method for preparing cyclopropane β-amino acid derivatives utilizes the olefination of cyclopropanone (B1606653) surrogates, such as 1-sulfonylcyclopropanols. acs.orgnih.govacs.org In this process, the surrogate reacts with a stabilized phosphorus ylide (in a Wittig-type reaction) to generate a highly electrophilic alkylidenecyclopropane intermediate. acs.orgnih.gov This intermediate is not isolated but is immediately subjected to a telescopic aza-Michael reaction with an amine nucleophile. nih.govacs.org

This transformation proceeds with high diastereocontrol, favoring the trans product. acs.org A key aspect of this method is the use of N-iodosuccinimide (NIS) to trap the sulfinate anion by-product, which prevents it from competing in the conjugate addition step. nih.govacs.org This approach allows for the rapid synthesis of highly enantioenriched β-amino acid derivatives and peptidomimetics. acs.orgnih.gov

Hofmann Rearrangement-Based Routes

The Hofmann rearrangement is a classic organic reaction that transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This degradative rearrangement proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the amine. wikipedia.orgntu.edu.sg The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide (B78521), which form sodium hypobromite (B1234621) in situ. wikipedia.orgmasterorganicchemistry.com

The mechanism involves several key steps:

Deprotonation of the primary amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation to yield a bromoamide anion.

Rearrangement of the bromoamide anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.

Nucleophilic attack of water on the isocyanate to form a carbamic acid.

Spontaneous decarboxylation of the carbamic acid to yield the final primary amine. wikipedia.orgscribd.com

In the context of synthesizing this compound, this route would conceptually begin with a derivative of 1,1-cyclopropanedicarboxylic acid, such as 1-carbamoylcyclopropanecarboxylic acid. The Hofmann rearrangement would convert the primary amide group (-CONH₂) into a primary amine group (-NH₂), effectively shortening the carbon chain by one atom to produce the aminomethyl group.

A related transformation, the Curtius rearrangement, also proceeds through an isocyanate intermediate but starts from an acyl azide. ntu.edu.sg This method has been successfully applied to the synthesis of cis-1-alkyl- and 1-aryl-2-aminocyclopropanecarboxylic esters. researchgate.net The process begins with the selective monosaponification of the corresponding 1,2-dicarboxylates, followed by the Curtius reaction to yield the desired aminocyclopropane derivatives. researchgate.net

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for its application in various scientific fields. A range of stereoselective strategies has been developed to control the three-dimensional arrangement of atoms in the molecule.

Asymmetric synthesis encompasses methods that produce chiral compounds in enantiomerically enriched form. tcichemicals.com These techniques often employ chiral catalysts, auxiliaries, or reagents to introduce stereocenters with high selectivity. For cyclopropane-containing amino acids, strategies often focus on the stereocontrolled formation of the cyclopropane ring or the asymmetric functionalization of a pre-existing ring.

One notable approach is the palladium-catalyzed enantioselective C(sp³)–H activation, which provides access to chiral cyclopropanecarboxylic acids containing α-chiral tertiary and quaternary stereocenters. nih.gov Another powerful method involves the 1,3-dipolar cycloaddition of diazomethane to chiral dehydro amino acids, which serves as an efficient route to highly stereopure cyclopropane derivatives. doi.org Furthermore, a temporary stereocenter approach has been developed for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes, which are versatile precursors to the target amino acids. nih.gov This method involves a sequence of aldol (B89426), cyclopropanation, and retro-aldol reactions. nih.govrsc.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis.

A key example is the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org In one methodology for synthesizing chiral cyclopropane precursors, an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one is used as a chiral auxiliary. nih.govrsc.org The synthesis proceeds in three main steps:

Aldol Reaction: The boron enolate of the chiral N-acyloxazolidinone reacts with an α,β-unsaturated aldehyde to give a syn-aldol product with high diastereoselectivity. rsc.org

Directed Cyclopropanation: The hydroxyl group of the aldol product acts as a directing group, controlling the stereochemistry of the subsequent cyclopropanation of the double bond. This step creates the cyclopropyl-aldol with high diastereoselectivity. rsc.org

Auxiliary Cleavage: A retro-aldol cleavage of the cyclopropyl-aldol removes the chiral auxiliary, yielding the desired chiral cyclopropane-carboxaldehyde with excellent enantiomeric excess (>95% ee). nih.govrsc.org This aldehyde can then be converted to the target aminomethylcarboxylic acid.

Common chiral auxiliaries used in asymmetric synthesis are summarized in the table below.

| Chiral Auxiliary | Typical Application(s) | Reference |

| Evans Oxazolidinones | Aldol reactions, Alkylation reactions | wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | nih.gov |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric reductions, Diels-Alder reactions | wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines | tcichemicals.com |

Enantioselective functionalization involves the selective reaction at one of two enantiotopic positions or faces of a prochiral substrate. A prominent example in the synthesis of related cyclopropane structures is the use of palladium-catalyzed C(sp³)–H activation. nih.gov This strategy enables the direct cross-coupling of free carboxylic acids with various partners, avoiding the need for pre-installed directing groups. nih.gov

In this approach, the C–H bonds of 1-substituted-cyclopropanecarboxylic acids are functionalized using a chiral ligand, such as a mono-protected amino acid (MPAA) ligand. nih.gov The reaction couples the cyclopropane substrate with aryl- or vinyl-boron reagents to produce chiral cyclopropanecarboxylic acids with high enantioselectivity. nih.gov The resulting carboxylic acid can be further transformed, for instance, into a cyclopropyl (B3062369) amine without loss of optical activity. nih.gov

The table below shows representative results for the enantioselective arylation of various cyclopropanecarboxylic acids using this method.

| Cyclopropane Substrate | Arylboron Reagent | Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 1-Phenylcyclopropanecarboxylic acid | 4-Fluorophenylboronic acid | MPAA Ligand | 85 | 95:5 | nih.gov |

| 1-Butylcyclopropanecarboxylic acid | Phenylboronic acid | MPAA Ligand | 78 | 93:7 | nih.gov |

| 1-(Hydroxymethyl)cyclopropanecarboxylic acid (Bn-protected) | 4-Methoxyphenylboronic acid | MPAA Ligand | 72 | 94:6 | nih.gov |

Diastereoselective cyclization methods are used to form the cyclopropane ring in a way that an existing chiral center in the starting material controls the stereochemistry of the newly formed stereocenters. This results in the preferential formation of one diastereomer over others.

One effective strategy is the 1,3-dipolar cycloaddition of diazomethane to chiral α,β-dehydro amino acid derivatives. doi.org In this method, the chirality of an asymmetric carbon atom already present in the substrate dictates the facial selectivity of the cycloaddition. doi.org For instance, the cyclopropanation of chiral cyclobutyl dehydro amino acids proceeds with high stereoselectivity, where the diazomethane attacks the double bond from the face opposite to a bulky substituent, leading to a single diastereomer. doi.org

Another powerful diastereoselective method is the samarium-promoted cyclopropanation of unprotected α,β-unsaturated carboxylic acids using iodoform (B1672029) (CHI₃). organic-chemistry.org This reaction is completely stereospecific: an (E)-alkene yields the trans-cyclopropanecarboxylic acid, while a (Z)-alkene yields the cis-cyclopropanecarboxylic acid. organic-chemistry.org This direct approach avoids the need for protecting groups on the carboxylic acid functionality. organic-chemistry.org The stereochemical outcome is determined by the geometry of the starting alkene, making it a highly predictable diastereoselective cyclization.

Resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a critical technique when an asymmetric synthesis is not feasible or provides insufficient enantiopurity.

Classical Resolution via Diastereomeric Salts: The most common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. libretexts.org For a racemic amino acid like this compound, which has both an acidic carboxyl group and a basic amino group, resolution can be achieved in two ways:

Reaction with a chiral acid: A chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, can react with the basic amino group of the racemate to form diastereomeric ammonium (B1175870) carboxylate salts. libretexts.org

Reaction with a chiral base: A chiral base, like (S)-1-phenylethylamine, can react with the acidic carboxyl group to form diastereomeric aminium carboxylate salts. libretexts.org

After separation, the pure enantiomer of the target compound is recovered by removing the resolving agent, typically through an acid-base extraction. wikipedia.org

Kinetic Resolution: Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. Often, enzymes are used as chiral catalysts due to their high stereoselectivity. rsc.org In an enzyme-catalyzed kinetic resolution, one enantiomer reacts much faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. For example, an enzyme like α-Chymotrypsin can be used for the selective hydrolysis of one enantiomer of an amino acid ester, leaving the other enantiomer of the ester unreacted. rsc.org

Synthesis of Functionalized and Substituted Derivatives

The core this compound structure serves as a scaffold for the development of a wide array of functionalized and substituted derivatives. These modifications are pursued to modulate the compound's properties and biological activity. Synthetic strategies are often tailored to introduce specific substituents at various positions on the cyclopropane ring.

Synthesis of Di-substituted Cyclopropanecarboxylic Acid Analogs

The synthesis of di-substituted analogs, particularly Cα,α-dialkyl cyclic α-amino acids, has been explored to create conformationally constrained peptide structures. One prominent method for achieving asymmetric synthesis of such substituted 1-aminocyclopropane-1-carboxylic acids is through a diketopiperazine methodology. nih.govrsc.org This approach involves the conjugate addition of a phosphorus or sulfur ylide to a chiral diketopiperazine acceptor, such as (6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione, to create a diketopiperazinespirocyclopropane intermediate with high diastereomeric excess (>98% d.e.). nih.govrsc.org Subsequent deprotection and hydrolysis of this intermediate yield the desired substituted 1-aminocyclopropane-1-carboxylic acid, which can then be incorporated into novel peptides. nih.govrsc.org

This methodology has been successfully applied to produce deltorphin (B1670231) analogues substituted with a series of achiral Cα,α-dialkyl cyclic α-amino acids (1-aminocycloalkane-1-carboxylic acids, Acχc), where χ represents a propane, pentane, or hexane (B92381) ring. nih.gov These substitutions at various positions within the peptide sequence lead to analogues with unique opioid receptor activity profiles. nih.gov

| Starting Material | Key Reagent | Intermediate | Product Type | Ref |

| (6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione | Phosphorus ylide | Diketopiperazinespirocyclopropane | Substituted 1-aminocyclopropane-1-carboxylic acids | nih.govrsc.org |

| Deltorphin C Peptide | 1-aminocycloalkane-1-carboxylic acids (Acχc) | N/A | Di-substituted deltorphin analogues | nih.gov |

Incorporation of Phenyl and Other Aromatic Substituents

The introduction of aromatic moieties, particularly phenyl groups, onto the cyclopropane ring has been a significant area of research. These derivatives often serve as precursors or analogues to pharmacologically active compounds.

A common strategy begins with a substituted 2-phenyl acetonitrile, which undergoes α-alkylation with 1,2-dibromoethane using a strong base like sodium hydroxide. nih.gov The resulting cyclopropyl nitrile is then hydrolyzed with concentrated hydrochloric acid to yield the 1-phenylcyclopropane carboxylic acid. nih.gov This acid can be further derivatized, for example, by coupling with amines to form carboxamides. nih.gov

Another approach involves the conversion of 2-(2-cyano-2-phenylethyl)aziridines into trans-2-aminomethyl-1-phenylcyclopropanecarboxamides. This transformation proceeds via a regiospecific ring opening followed by a 3-exo-tet cyclisation. rsc.org This method provides a convenient route to the trans-isomer of Milnacipran analogues. rsc.org

For the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, distinct routes are used for different stereoisomers. nih.gov

Z-isomers are synthesized from a 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane intermediate.

E-isomers are prepared starting from (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid.

These synthetic routes have been instrumental in developing compounds like Midalcipran (1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride), which was selected for further clinical development. nih.gov

| Starting Material | Key Reagents | Key Intermediate | Product | Ref |

| Substituted 2-phenyl acetonitrile | 1,2-dibromoethane, NaOH, HCl | Substituted 1-phenylcyclopropane nitrile | Substituted 1-phenylcyclopropane carboxylic acid | nih.gov |

| 2-(2-Cyano-2-phenylethyl)aziridine | N/A (involves ring opening and cyclisation) | N/A | trans-2-Aminomethyl-1-phenylcyclopropanecarboxamide | rsc.org |

| 1-Aryl-2-oxo-3-oxabicyclo[3.1.0]hexane | Diethylamine (B46881), Aluminium chloride | N/A | Z-1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives | nih.govgoogle.com |

| (E)-1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid | N/A | N/A | E-1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives | nih.gov |

Synthesis of Dicarboxylic Acid Derivatives

The synthesis of cyclopropane-based dicarboxylic acids introduces two carboxylic acid functionalities, offering different structural and chemical properties.

One established method for synthesizing cyclopropane-1,1-dicarboxylic acid involves the reaction of diethyl malonate with 1,2-dibromoethane. orgsyn.org This reaction is conducted in the presence of aqueous sodium hydroxide and a phase-transfer catalyst like triethylbenzylammonium chloride. orgsyn.org The resulting diester is then hydrolyzed to the diacid. orgsyn.org

A synthetic pathway to racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has also been developed. researchgate.net This multi-step process starts with dimethyl 2-allylmalonate and proceeds through sequential iodocarbocyclization, azidation, saponification, and finally, reduction to yield the target compound. researchgate.net This route is notable for avoiding reactions that could lead to the opening of the cyclopropane ring. researchgate.net Furthermore, methods for the synthesis of various stereoisomers of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives have been analyzed, with a focus on diastereoselective processes. rsc.orgiaea.org

| Starting Material | Key Reagents | Product | Ref |

| Diethyl malonate | 1,2-dibromoethane, NaOH, Triethylbenzylammonium chloride | Cyclopropane-1,1-dicarboxylic acid | orgsyn.org |

| Dimethyl 2-allylmalonate | Iodine, NaN3, Base, Reducing agent | 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic acid | researchgate.net |

Preparative Routes for Esters and Amides

Esters and amides of this compound and its derivatives are commonly prepared as final products or as key intermediates.

Amides: Amide derivatives are frequently synthesized via standard acid-amine coupling reactions. For instance, substituted 1-phenylcyclopropane carboxylic acids can be coupled with various amines using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This method has proven effective for producing a range of 1-phenylcyclopropane carboxamide derivatives. nih.gov A specific process for synthesizing (Z)-2-aminomethyl-l-phenyl-N,N-diethylcyclopropane carboxamide hydrochloride (an isomer of Milnacipran) involves reacting (Z)-2-oxo-l-phenyl-3-oxabicyclo[3.1.0]hexane with diethylamine in the presence of aluminium chloride. google.com

Esters: Esters are often formed as intermediates in larger synthetic sequences. For example, in a process for preparing the core cyclopropane ring, DL-N-acetylmethionine methyl ester is used as a starting material. google.com It is reacted with dimethyl sulfate (B86663) and sodium methylate as part of a sequence leading to 1-acylamino-cyclopropane-carboxylic acid esters, which are then saponified to the corresponding carboxylic acid. google.com

| Derivative Type | Starting Material | Key Reagents/Method | Product Example | Ref |

| Amide | 1-Phenylcyclopropane carboxylic acid, Amine | HATU, DIPEA | 1-Phenylcyclopropane carboxamide derivatives | nih.gov |

| Amide | (Z)-2-oxo-l-phenyl-3-oxabicyclo[3.1.0]hexane | Diethylamine, AlCl3 | (Z)-2-aminomethyl-l-phenyl-N,N-diethylcyclopropane carboxamide | google.com |

| Ester (Intermediate) | DL-N-acetylmethionine methyl ester | Dimethyl sulfate, Sodium methylate | 1-Acylamino-cyclopropane-carboxylic acid ester | google.com |

Industrial Production Considerations in Academic Synthesis Research

While academic research focuses on novel synthetic routes, considerations for industrial-scale production are crucial for practical application. Several known laboratory methods for synthesizing cyclopropane carboxylic acid derivatives are not suitable for industrial settings due to safety, cost, or regulatory concerns. google.comgoogle.com

For example, the use of diazomethane, while effective for certain cyclopropanation reactions, is highly discouraged in industrial processes due to its toxicity and explosive nature. google.com Similarly, 1,2-dibromoethane is a known carcinogen, which largely precludes its use in large-scale manufacturing. google.com Reagents like fluorosulphonic acid methyl ester and sodium hydride also present challenges for industrial application. google.com

Therefore, research into industrially viable processes focuses on using safer, more accessible starting materials and reagents that are manageable on a large scale. google.com An effective industrial process should involve a low number of steps, require minimal equipment outlay, and allow for straightforward workup and purification of the final product. google.com

One such process developed for industrial production involves the treatment of 1-aminocyclopropanecarboxylic acid hydrochloride with a tertiary amine (e.g., triethylamine) in a mixed solvent system of a C3-C4 alcohol (like 2-propanol) and water. epo.org This method allows for the efficient crystallization of 1-aminocyclopropanecarboxylic acid 0.5 hydrate (B1144303) at controlled temperatures (e.g., below 50°C). epo.org The resulting crystalline hydrate can be easily filtered and then heated to yield the high-purity, non-hydrate final product, making the process simple, high-yielding, and suitable for industrial manufacturing. epo.org

Biological Activities and Pharmacological Investigations of 1 Aminomethyl Cyclopropanecarboxylic Acid Analogs

Receptor Modulation and Ligand Interactions

Gamma-Aminobutyric Acid (GABA) Receptor System Interactions

1-(Aminomethyl)cyclopropanecarboxylic acid belongs to a class of compounds known as conformationally restricted analogs of GABA. nih.gov The inherent flexibility of the GABA molecule allows it to adopt various conformations to bind to different receptor subtypes. nih.gov By incorporating a cyclopropane (B1198618) ring, the conformational freedom of the GABA backbone is limited, leading to more specific interactions with GABA receptor subtypes. nih.gov

Analogs of this compound have demonstrated the ability to differentiate between subtypes of the GABA-ρ receptor, also known as the GABA-C receptor. nih.gov For instance, (±)-cis-2-(aminomethyl)cyclopropanecarboxylic acid ((±)-CAMP) acts as a partial agonist at ρ3 receptors. nih.gov In contrast, (±)-trans-2-(aminomethyl)cyclopropanecarboxylic acid (TAMP) functions as an antagonist at these same receptors. nih.gov This differential activity highlights the stereochemical sensitivity of the GABA-ρ receptor binding pocket.

The orientation of substituents on the cyclopropane ring appears to be a critical determinant of pharmacological activity. It has been proposed that substitution in front of a theoretical plane of the molecule can lead to steric hindrance, preventing the conformational changes in the receptor required for activation and thus resulting in antagonism. nih.gov This is consistent with the antagonist activity observed with compounds like (±)-TAMP. nih.gov

| Compound | Receptor Subtype | Activity |

| (±)-cis-2-(aminomethyl)cyclopropanecarboxylic acid ((±)-CAMP) | ρ3 | Partial Agonist |

| (±)-trans-2-(aminomethyl)cyclopropanecarboxylic acid (TAMP) | ρ3 | Antagonist |

This table summarizes the differential activity of cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid at GABA-ρ3 receptors.

The development of conformationally restricted GABA analogs, including those with cyclopropane, cyclobutane (B1203170), and cyclohexane (B81311) rings, aims to enhance lipophilicity and reduce the conformational flexibility of the native GABA molecule. nih.gov This structural rigidity can lead to a more controlled and specific binding to GABA receptors. nih.gov The synthesis and testing of various carbocyclic and cage hydrocarbon analogs of GABA have been explored to understand the structure-activity relationships that govern their biological function. nih.gov

Studies on cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids have shown that the trans isomer (TAMP) is more active than the cis isomer (CAMP) in displacing [3H]-muscimol from rat brain membranes, although both are less potent than GABA itself. nih.gov Specifically, TAMP was found to be 10.8 times less active than GABA in this displacement assay, while CAMP showed only weak displacement at high concentrations. nih.gov These findings suggest that the GABA receptors involved in this binding prefer an extended conformation of the ligand, which is better mimicked by the trans isomer. nih.gov

The pharmacological profile of this compound analogs often shows selectivity for GABA-C receptors over the more widespread GABA-A and GABA-B receptors. news-medical.net GABA-A receptors are ligand-gated ion channels that are modulated by benzodiazepines, barbiturates, and certain anesthetics. nih.govmedchemexpress.comyoutube.com GABA-B receptors, on the other hand, are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals. news-medical.netmedchemexpress.com

The conformationally restricted nature of cyclopropane-based GABA analogs contributes to their distinct receptor interaction profile. For example, neither the cis nor the trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid significantly inhibited the synaptosomal uptake of [3H]-GABA, a process primarily associated with GABA transporters rather than direct receptor binding. nih.gov This indicates a degree of specificity in their mechanism of action. The unique pharmacology of GABA-C receptors, including their insensitivity to the classic GABA-A antagonist bicuculline (B1666979) and the GABA-B agonist baclofen, allows for the development of selective ligands like certain this compound analogs. news-medical.netmedchemexpress.com

Voltage-Gated Calcium Channel Alpha-2-Delta (CaVα2δ) Subunit Binding

Beyond the GABA system, certain analogs of this compound are investigated for their interaction with the α2δ subunit of voltage-gated calcium channels. nih.govebi.ac.uk This subunit plays a crucial role in the trafficking and function of CaV1 and CaV2 channels. nih.gov

Gabapentin (B195806), with its chemical name 1-(aminomethyl)cyclohexaneacetic acid, is a well-known drug that binds with high affinity to the CaVα2δ subunit. nih.govengj.orgmdpi.com The interaction of gabapentin with this subunit is a key aspect of its mechanism of action. nih.gov Research into the binding requirements of the α2δ subunit has revealed that specific regions within the α2 portion are critical for gabapentin binding. nih.gov For instance, the amino acid residue Arginine-217 (Arg217) has been identified as being essential for this interaction. nih.gov

While structurally distinct due to the cyclopropane ring, analogs of this compound are often compared to gabapentinoids due to their shared GABA analog heritage. The study of how modifications to the cyclic scaffold, such as changing from a cyclohexane to a cyclopropane ring, affect binding to the CaVα2δ subunit is an active area of research. This comparative analysis helps in understanding the structural determinants for affinity and selectivity at this particular binding site.

| Compound | Primary Binding Site | Key Structural Feature |

| Gabapentin | Voltage-gated calcium channel α2δ subunit | Cyclohexane ring engj.orgmdpi.com |

| This compound analogs | GABA receptors / Voltage-gated calcium channels | Cyclopropane ring |

This table provides a high-level comparison between gabapentin and this compound analogs in terms of their primary binding targets and defining structural motifs.

Structural Determinants for CaVα2δ Selectivity

While direct studies on the structural determinants for CaVα2δ selectivity of this compound itself are not extensively documented, significant insights can be drawn from the closely related gabapentinoid drugs, such as gabapentin (1-(aminomethyl)cyclohexane acetic acid), pregabalin, and mirogabalin. These drugs are known to bind to the α2δ-1 and α2δ-2 subunits of high-voltage-activated calcium channels. nih.govnih.gov

Cryo-electron microscopy studies of gabapentin bound to the CaV1.2/CaVβ3/CaVα2δ-1 channel have revealed a specific binding pocket within the CaVα2δ-1 dCache1 domain that completely encapsulates the drug. nih.govnih.govbiorxiv.org The selectivity of gabapentinoids for CaVα2δ-1 and CaVα2δ-2 over the CaVα2δ-3 and CaVα2δ-4 isoforms is attributed to specific amino acid sequence variations within this binding site. nih.govbiorxiv.org

Key structural features of gabapentin that contribute to its binding include the aminomethyl and carboxylic acid groups, which form a hydrogen bond network within the binding pocket. biorxiv.org The cyclohexane ring of gabapentin is larger than the cyclopropane ring of this compound, which would influence the fit and interactions within the binding pocket. It is plausible that the smaller, more rigid cyclopropane ring would lead to altered binding affinity and potentially different selectivity profiles among the CaVα2δ isoforms. The precise structural modifications on the cyclopropane scaffold that would optimize binding and selectivity for specific CaVα2δ subunits remain an area for further investigation.

Table 1: Key Amino Acid Residues in CaVα2δ-1 for Gabapentin Binding

| Residue | Interaction with Gabapentin | Reference |

|---|---|---|

| Arg243 | Forms hydrogen bonds with the carboxylate group. | biorxiv.org |

| Asp493 | Interacts with the amino group. | biorxiv.org |

N-Methyl-D-aspartate (NMDA) Receptor Interactions

Certain analogs of this compound have been investigated for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.gov 1-Aminocyclopropanecarboxylic acid (ACPC), a related compound, acts as a partial agonist at the glycine (B1666218) binding site of the NMDA receptor complex. nih.gov

In functional assays using rat hippocampal synaptosomes, ACPC was found to potentiate the effect of NMDA on tritium (B154650) overflow, although with a lower maximal effect compared to glycine. nih.gov Interestingly, at higher concentrations of glycine, ACPC can act as an antagonist at the glycine site of presynaptic hippocampal NMDA receptors, demonstrating a complex modulatory role. nih.gov This dual agonist/antagonist profile suggests that the activity of such compounds is highly dependent on the local concentration of the endogenous co-agonist, glycine.

Table 2: NMDA Receptor Activity of 1-Aminocyclopropanecarboxylic Acid (ACPC)

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| EC50 (for potentiation of NMDA effect) | 43 ± 6 nM | In rat hippocampal synaptosomes | nih.gov |

| Emax (maximal effect) | 40 ± 9% | In rat hippocampal synaptosomes | nih.gov |

| Antagonistic Action | Shifts EC50 of glycine | In the presence of 0.1 µM ACPC | nih.gov |

Neurokinin-3 (NK3) Receptor Antagonism

Currently, there is a lack of publicly available scientific literature detailing the investigation of this compound or its direct analogs as antagonists for the neurokinin-3 (NK3) receptor. While NK3 receptor antagonists are an active area of research for various therapeutic applications, including the treatment of menopausal vasomotor symptoms, the focus has been on other chemical scaffolds. researchgate.netnih.gov

Opioid Receptor Binding Studies

Investigations into the opioid receptor binding properties of direct analogs of this compound are limited. However, studies on more complex molecules incorporating a cyclopropyl (B3062369) moiety have provided some insights. For instance, cyclopropylfentanyl, a fentanyl analog containing a cyclopropyl group attached to the carbonyl, displays a high affinity for the µ-opioid receptor (MOR), comparable to that of fentanyl. nih.gov In contrast, the structurally related valerylfentanyl, which has a four-carbon chain instead of the cyclopropyl ring, exhibits significantly weaker MOR affinity. nih.gov This suggests that the rigid, compact nature of the cyclopropyl group can be favorable for binding within the MOR.

Molecular simulations have indicated that the alkyl chain of valerylfentanyl is not well-accommodated by the active state of the MOR, potentially pushing the receptor towards an inactive state. nih.gov This highlights the importance of the size and conformation of substituents in this region of the molecule for determining agonist versus partial agonist or antagonist activity at the µ-opioid receptor.

Table 3: µ-Opioid Receptor (MOR) Affinity of Fentanyl Analogs

| Compound | MOR Affinity (Ki) | Reference |

|---|---|---|

| Fentanyl | 2.76 nM | nih.gov |

| Cyclopropylfentanyl | 2.11 nM | nih.gov |

| Valerylfentanyl | 53 nM | nih.gov |

General Receptor Modulation

Analogs of this compound have been explored for their ability to modulate various other receptor systems, most notably GABA receptors. The cis- and trans- isomers of 2-(aminomethyl)cyclopropanecarboxylic acid (CAMP and TAMP, respectively) are conformationally restricted analogs of the neurotransmitter GABA. escholarship.org

Studies on recombinant GABA receptors expressed in Xenopus laevis oocytes have shown that these isomers exhibit distinct pharmacological profiles. For example, (+)-CAMP is a potent and full agonist at homooligomeric GABA(C) receptors, while being a very weak antagonist at GABA(A) receptors. nih.gov In contrast, the trans isomer, TAMP, was found to be less active than GABA at hyperpolarising central neurons in invertebrates and less potent in displacing [3H]-muscimol from rat brain membranes, suggesting that these receptors may prefer GABA in a more extended conformation. escholarship.org These findings underscore how the stereochemistry of the cyclopropane ring profoundly influences the interaction with and functional outcome at different GABA receptor subtypes.

Enzyme Inhibition Profiles

Inhibition of Pyridoxal-Phosphate-Dependent Enzymes

The interaction of this compound analogs with pyridoxal-phosphate (PLP)-dependent enzymes is an area of significant interest, given the central role of these enzymes in amino acid metabolism. PLP is a versatile cofactor involved in a wide array of reactions, including transamination, decarboxylation, and elimination. nih.gov

A notable example of an interaction involves N-Pyridoxyl-1-Amino-Cyclopropanecarboxylic Acid-5-Monophosphate. This compound is a conjugate of pyridoxal (B1214274) phosphate (B84403) and a cyclopropane-containing amino acid. elifesciences.org The formation of such adducts can modulate or inhibit the activity of PLP-dependent enzymes. For instance, the enzyme 1-aminocyclopropane-1-carboxylate deaminase, a PLP-dependent enzyme, catalyzes the fragmentation of its cyclopropane substrate. The mechanism is thought to involve the formation of a vinylglycine-PLP-p-quinoid adduct as an intermediate.

Furthermore, PLP itself has been shown to be a reversible inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. While not a direct study of a this compound analog, this demonstrates the potential for PLP and its derivatives to interact with and inhibit enzymes that are not its typical targets. The reactive aldehyde group and the negatively charged phosphate of PLP are crucial for this inhibitory activity.

Aldehyde Dehydrogenase (ALDH) Inhibition

Analogs of this compound have been investigated for their potential to inhibit aldehyde dehydrogenase (ALDH) enzymes. The ALDH superfamily plays a critical role in metabolizing both endogenous and exogenous aldehydes, and their inhibition is a target for various therapeutic areas. nih.govresearchgate.net A notable analog, 1-aminocyclopropanol (B1218379) (ACP), has demonstrated potent inhibition of ALDH both in vivo and in vitro. nih.gov

In studies on rats, ACP was shown to have a rapid onset of action, with peak inhibition occurring between 2 and 24 hours, and a long duration of action, with measurable inhibition still present after 144 hours. nih.gov The inhibitory effect of ACP was particularly strong against the mitochondrial low-Km ALDH. nih.gov The inhibition by ACP appeared to be irreversible. nih.gov While many ALDH inhibitors have been developed, they often target specific isozymes such as ALDH1A1, ALDH2, and ALDH3A1, which are involved in alcohol metabolism and cancer drug resistance. nih.gov For instance, disulfiram (B1670777) is a well-known inhibitor of ALDH1. medchemexpress.com The ability of cyclopropane analogs to potently inhibit ALDH highlights a significant area of pharmacological interest.

ACC Synthase Modulation in Plant Systems

In plant biology, the cyclopropane-containing amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) is a pivotal molecule, serving as the direct precursor to the plant hormone ethylene (B1197577). wikipedia.orgwikipedia.orgnih.gov The synthesis of ACC from S-adenosylmethionine (AdoMet) is catalyzed by the enzyme ACC synthase (ACS), and this step is typically the rate-limiting factor in ethylene biosynthesis. wikipedia.orgnih.gov Consequently, the modulation of ACC synthase activity is a key mechanism for controlling ethylene-dependent processes such as fruit ripening, senescence, and stress responses. nih.govuark.edu

Several analogs and compounds that interfere with this pathway have been identified as modulators of ACC synthase.

Competitive Inhibitors : Aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) are known competitive inhibitors of ACC synthase. wikipedia.org These compounds are not specific to ACS and can inhibit other pyridoxal phosphate (PLP)-dependent enzymes. wikipedia.orgnih.gov

Uncompetitive Inhibitors : Chemical screening has identified novel uncompetitive inhibitors of ACC synthase, such as compounds with a quinazolinone backbone. nih.gov These compounds were found to suppress ethylene production in Arabidopsis thaliana by inhibiting the conversion of AdoMet to ACC. nih.gov

Structural Analogs : Other structural analogs of ACC, such as cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, have been shown to inhibit ACC oxidase, the enzyme that converts ACC to ethylene, rather than ACC synthase itself. nih.gov Similarly, cyclopropane carboxylic acid was found to inhibit ethylene production by lowering the endogenous levels of ACC, suggesting an indirect modulation of the pathway. nih.gov

The regulation of ACC synthase is a critical point of control in plant physiology, and various analogs of cyclopropanecarboxylic acid play a role in its modulation. nih.gov

Other Enzyme Interactions

Beyond ALDH and ACC synthase, analogs of this compound interact with other enzymes, demonstrating a broad range of biochemical activities.

One significant interaction is with O-acetylserine sulfhydrylase (OASS) . Inhibitors of OASS featuring a cyclopropane-carboxylic acid scaffold have been identified as effective adjuvants for the antibiotic colistin (B93849) against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. mdpi.comacs.orgnih.gov These compounds can potentiate the activity of conventional antibiotics, which is a promising strategy to combat antibacterial resistance. mdpi.comacs.org

Additionally, research into the antidepressant effects of these analogs suggests interactions with neurotransmitter systems. 1-Aminocyclopropanecarboxylic acid (ACPC) is a high-affinity partial agonist at the strychnine-insensitive glycine receptor site, which is coupled to the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov This interaction is believed to be a key part of its mechanism of action in the central nervous system.

Broader Biological Activities in Pre-clinical Animal Models

Antidepressant Potential in Animal Models

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have shown significant potential as antidepressant agents in animal studies. nih.gov Several of these derivatives were found to be more active than the established antidepressant medications imipramine (B1671792) and desipramine (B1205290) in pharmacological tests. nih.gov

One of the most promising compounds from this series is midalcipran (1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride), which was selected for further development based on its strong performance in animal models of depression and its favorable side effect profile. nih.gov Similarly, 1-aminocyclopropanecarboxylic acid (ACPC) and its methyl ester have demonstrated antidepressant-like effects in the forced swim test and anxiolytic effects in the elevated plus-maze test in mice. nih.gov The methyl ester of ACPC was found to be approximately 3.3 times more potent than ACPC in the forced swim test, suggesting that modifications to the core structure can significantly enhance activity. nih.gov These findings indicate that this compound analogs represent a novel class of potential antidepressant and anxiolytic agents. nih.gov

| Compound/Analog | Animal Model | Observed Effect | Relative Potency |

| 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives | General antidepressant models | Higher activity than imipramine and desipramine | More active |

| Midalcipran | General antidepressant models | Significant antidepressant activity | Selected for development |

| 1-Aminocyclopropanecarboxylic acid (ACPC) | Forced swim test, Elevated plus-maze | Reduced immobility, Anxiolytic effects | Baseline |

| ACPC methyl ester | Forced swim test | Reduced immobility | ~3.3x more potent than ACPC |

Antimalarial Activity in Research Settings

Derivatives of cyclopropanecarboxylic acid have emerged as a novel class of compounds with promising antimalarial activity. Phenotypic screening of compound libraries against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, identified cyclopropyl carboxamides as potent inhibitors of parasite growth. nih.govescholarship.org

These compounds are effective against both drug-sensitive and drug-resistant strains of P. falciparum in in vitro assays and have demonstrated oral efficacy in mouse models of malaria. nih.gov Further investigation into the structure-activity relationship of this class led to the identification of a lead compound, 19 (a cyclopropyl carboxamide derivative), which is a highly potent inhibitor of P. falciparum with an IC50 of 3 nM and an oral bioavailability of 55% in mice. nih.gov The target of this class of compounds was identified as the mitochondrial protein cytochrome b. escholarship.org While the core this compound structure is not the active antimalarial agent itself, the presence of the cyclopropyl carboxamide moiety is crucial for the observed activity, highlighting the importance of this structural feature in the design of new antimalarial drugs.

| Compound Class | Target Organism | Mechanism of Action | Notable Compound | In Vitro Potency (IC50) |

| Cyclopropyl Carboxamides | Plasmodium falciparum | Inhibition of cytochrome b | Compound 19 | 3 nM |

| Cyclopropyl Carboxamides | Plasmodium falciparum | Inhibition of cytochrome b | WJM280 | 40 nM |

Antimicrobial Properties (Antibacterial, Antiviral, Antifungal)

Analogs of this compound have demonstrated a range of antimicrobial activities, including antibacterial and antifungal properties. researchgate.net A study involving the synthesis of fifty-three amide derivatives containing a cyclopropane structure revealed that several of these compounds exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com

Notably, three of the synthesized compounds showed excellent antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. mdpi.com Molecular docking studies suggested that these compounds may exert their antifungal effect by interacting with the CYP51 protein, a key enzyme in fungal sterol biosynthesis. mdpi.com

Furthermore, as mentioned in section 3.2.4, inhibitors of O-acetylserine sulfhydrylase (OASS) that contain a cyclopropane-carboxylic acid scaffold have been shown to act as adjuvants, enhancing the efficacy of the antibiotic colistin against several Gram-negative pathogens. mdpi.comacs.org This synergistic activity presents a potential strategy to overcome antibiotic resistance. sci-hub.se

| Compound Class | Target Organism | Observed Activity | Potential Mechanism |

| Amide derivatives with cyclopropane | Staphylococcus aureus | Moderate antibacterial | - |

| Amide derivatives with cyclopropane | Escherichia coli | Moderate antibacterial | - |

| Amide derivatives with cyclopropane | Candida albicans | Excellent antifungal (MIC80 = 16 μg/mL) | Inhibition of CYP51 protein |

| Cyclopropane-carboxylic acid derivatives | Gram-negative bacteria | Colistin adjuvant (synergistic activity) | Inhibition of O-acetylserine sulfhydrylase (OASS) |

Anticancer Research Applications

Analogs of this compound have been investigated for their potential as anticancer agents, primarily through their incorporation into peptides or as derivatives of existing cancer drugs. The rigid cyclopropane scaffold can confer conformational stability to peptides and other molecules, potentially enhancing their interaction with biological targets and improving their cytotoxic profile.

Research into short hybrid peptides containing the related compound, 1-(aminomethyl)cyclohexanecarboxylic acid, has demonstrated potent cytotoxicity against a panel of human cancer cell lines. Specifically, a β/γ hybrid hexapeptide, H-(β2,2-Ac6c-Gpn)3-OMe (BG6), showed significant activity against breast (MCF-7), lung (A549), prostate (PC-3), and colon (HCT-116) cancer cells, with IC₅₀ values ranging from 1.6 µM to 6.3 µM. nih.gov This peptide also induced apoptosis through mitochondrial pathways and exhibited anti-migratory and anti-invasive properties. nih.gov The study highlights the potential of incorporating cyclic β/γ-amino acids to develop structured peptides with significant anticancer efficacy. nih.gov

Furthermore, the general class of cyclopropane-containing compounds has been noted for its diverse biological activities, including antitumor properties. unl.ptnih.gov Notable examples in medicinal chemistry include cyclopropanated analogues of paclitaxel, which have shown anticancer activity. nih.gov The inclusion of the cyclopropane moiety is a strategy to create conformationally restricted peptidomimetics, which can lead to improved metabolic stability and biological activity. nih.gov While direct studies on this compound itself are less common, the promising results from its analogs underscore the value of the cyclopropane scaffold in designing novel anticancer therapeutics. nih.govnih.gov

Table 1: Cytotoxic Activity of Hybrid Peptide BG6 Containing a Cyclohexane Analog

| Cancer Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 1.6 |

| A549 | Lung Cancer | 3.1 |

| PC-3 | Prostate Cancer | 6.3 |

| HCT-116 | Colon Cancer | 2.2 |

Data sourced from a study on short hybrid peptides containing 1-(aminomethyl)cyclohexanecarboxylic acid, a related analog. nih.gov

Influence on Neuronal Excitability in Animal Systems

Analogs of this compound, particularly its isomers cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid, have been pivotal in neuroscience research as conformationally restricted analogs of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). nih.govnih.gov Their rigid structures allow for the probing of specific conformational requirements at GABA receptors.

Pharmacological studies have revealed distinct activities for the cis and trans isomers, highlighting the stereoselectivity of GABA receptors. The trans isomer, often referred to as TAMP, was found to be an active GABA agonist, although less potent than GABA itself. nih.gov In invertebrate neurons (Limulus and Periplanata), TAMP was 4.5 to 17 times less active than GABA in causing hyperpolarization. nih.gov It was also 10.8 times less active than GABA in displacing [³H]-muscimol from rat brain membranes, indicating interaction with GABA binding sites. nih.gov In contrast, the cis isomer (CAMP) was largely inactive on these neurons and only weakly displaced the radioligand. nih.gov These findings suggest that the GABA receptors in these invertebrate systems preferentially bind GABA in an extended conformation, which is mimicked by the trans isomer. nih.gov

Further research identified (+)-cis-2-aminomethylcyclopropane carboxylic acid ((+)-CAMP) as a specific agonist for the GABAᴀ-rho receptor, a subtype of GABA receptors. wikipedia.org This demonstrates that different isomers can target distinct receptor subtypes with high selectivity. Additionally, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants. nih.gov Several of these derivatives showed greater activity in animal models than the established antidepressants imipramine and desipramine, leading to the selection of midalcipran for further clinical development. nih.gov

Table 2: Comparative Activity of 2-(Aminomethyl)cyclopropanecarboxylic Acid Isomers at GABA-Related Sites

| Compound | Activity on Invertebrate Neurons (Relative to GABA) | [³H]-Muscimol Displacement (Relative to GABA) | Synaptosomal [³H]-GABA Uptake Inhibition |

|---|---|---|---|

| trans-Isomer (TAMP) | 4.5-17x less active | 10.8x less active | No inhibition |

| cis-Isomer (CAMP) | Largely inactive / 650x less active | Weakly active | No inhibition |

Data compiled from pharmacological studies on conformationally restricted GABA analogs. nih.gov

Use in Conformationally Restricted Peptides and Peptidomimetics

The incorporation of this compound and its analogs into peptides is a key strategy for creating peptidomimetics with enhanced properties. unl.pt The cyclopropane ring introduces a high degree of conformational constraint, which can drastically affect the peptide's secondary structure, flexibility, and, consequently, its biological function and metabolic stability. nih.gov

The rigid geometry of the cyclopropane ring significantly limits the available conformational space of the peptide backbone. This restriction can be used to stabilize specific secondary structures such as β-turns and β-sheets. nih.gov The incorporation of these unnatural amino acids can improve the metabolic stability of the peptide sequence. nih.gov For example, peptide analogues incorporating a cis-2-amino-cyclopropane carboxylic acid unit can be prepared to mimic structures like β-turns. nih.gov

Studies on formyl tripeptides have shown that the presence of a 1-amino-1-cyclopropane carboxylic acid (Ac₃c) residue induces a greater percentage of the E conformation about the formamide (B127407) bond compared to the more flexible α-aminoisobutyric acid (Aib). nih.gov This conformational preference was directly linked to the biological activity of the peptide, suggesting that the constrained conformation is more effective for receptor interaction. nih.gov The use of such building blocks is critical in designing peptidomimetics where a specific, rigid conformation is desired to achieve high affinity and selectivity. unl.ptnih.gov

A primary advantage of using conformationally constrained amino acids is the enhancement of peptide stability against enzymatic degradation. nih.gov The rigid structure induced by the cyclopropane ring can make the peptide a poor substrate for proteases, which typically recognize and cleave more flexible peptide chains. nih.govnih.gov Cyclization, a related strategy, is known to prevent degradation by exopeptidases and can lock a peptide into a conformation that is less susceptible to proteolytic enzymes. nih.gov

This conformational rigidity is also crucial for modulating receptor selectivity. By locking a peptide into a specific bioactive conformation, the affinity for a particular receptor subtype can be significantly increased while reducing binding to other receptors. nih.gov This principle was demonstrated in studies of chemotactic peptides, where the cyclopropane-induced conformation led to more effective receptor-site interactions. nih.gov Similarly, the distinct pharmacological profiles of cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid at GABA receptors underscore how subtle changes in conformation dictated by the cyclopropane ring can lead to profound differences in receptor selectivity. nih.gov This approach is fundamental in the development of highly selective and potent peptide-based therapeutics. unl.pt

Mechanistic Elucidation of 1 Aminomethyl Cyclopropanecarboxylic Acid and Derivatives

Molecular Mechanisms of Action

The biological activity of 1-(aminomethyl)cyclopropanecarboxylic acid and its derivatives is deeply rooted in their specific molecular interactions with protein targets. The unique structural features of these compounds, particularly the rigid cyclopropane (B1198618) ring, govern their binding affinity and selectivity.

Interaction with Specific Molecular Targets (Enzymes, Receptors)

While this compound itself is a conformationally restricted analogue of γ-aminobutyric acid (GABA), its derivatives and structurally similar compounds, like gabapentinoids, are known to interact with specific molecular targets distinct from GABA receptors. nih.gov The primary target for the pharmacological effects of this class of compounds is the α2δ subunit of high-voltage-activated calcium channels (CaVs). nih.govresearchgate.net Specifically, they bind to the CaVα2δ-1 and CaVα2δ-2 isoforms, but not significantly to the CaVα2δ-3 and CaVα2δ-4 isoforms. biorxiv.orgbiorxiv.orgnih.gov This binding is thought to modulate neuronal excitability by affecting the trafficking of CaV channels to the cell surface. biorxiv.orgnih.gov

In addition to the α2δ subunit, some cyclopropane-containing amino acids have been investigated for their affinity for glutamate receptors. nih.gov For instance, the parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is a potent and selective ligand for the glycine (B1666218) modulation site associated with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in excitatory neurotransmission. unl.pt However, studies on some 2-substituted derivatives of 1-aminocyclopropane-1-carboxylic acid showed little to no activity at glutamate receptors. nih.gov

The trans isomer of 2-(aminomethyl)cyclopropanecarboxylic acid has been shown to be less active than GABA at hyperpolarising central neurons in invertebrates and in displacing [3H]-muscimol from rat brain membranes, suggesting that invertebrate GABA receptors may prefer a more extended conformation of the ligand. nih.gov

Role of Cyclopropane Ring Rigidity in Binding Affinity and Selectivity

The cyclopropane ring is a key structural feature that imparts significant rigidity to the molecule. researchgate.netresearchgate.net This rigidity constrains the conformational flexibility of the peptide backbone when incorporated and allows for the precise, controlled placement of functional groups. researchgate.netresearchgate.net This structural constraint is crucial for mimicking the side chains of α-amino acids and can lead to increased metabolic stability and resistance to enzymatic degradation. researchgate.net

The inherent ring strain and unique bonding of the cyclopropane moiety are of great interest in bioorganic chemistry. unl.pt By restricting the molecule's conformation, the cyclopropane ring can enhance the binding affinity and selectivity for a specific biological target. unl.ptresearchgate.net This principle is utilized in drug design to create compounds that fit more precisely into the binding pocket of a receptor or enzyme, leading to a more potent and specific biological response. researchgate.net The rigid three-membered ring structure also contributes to the synthesis of polymers with improved mechanical and thermal properties. researchgate.net

Influence of Functional Groups (Amino, Carboxylic Acid, Phenyl) on Active Site Interactions

The functional groups attached to the cyclopropane scaffold play a critical role in the molecule's interaction with its biological targets. researchgate.netreachemchemicals.com

Amino and Carboxylic Acid Groups: These two groups are fundamental for the binding of gabapentinoids to the CaVα2δ subunit. biorxiv.orgbiorxiv.org Structural studies reveal a hydrogen bond network within the binding site that coordinates the amino and carboxylate moieties shared by amino acid ligands and gabapentinoids. biorxiv.orgescholarship.org The carboxylate group, for example, forms key interactions, such as bidentate interactions with the guanidinium group of a critical arginine residue in the binding pocket. biorxiv.org The amino group also forms crucial salt bridges that anchor the ligand in place. biorxiv.org

Phenyl Group: The incorporation of a phenyl group onto the cyclopropane ring can significantly enhance the biological and chemical properties of the molecule. researchgate.netnih.gov The phenyl group increases the lipophilicity of the compound, which can affect its absorption and distribution. researchgate.net Furthermore, it allows for favorable π-π stacking interactions with aromatic amino acid residues within the binding pocket of a target protein, thereby potentially improving binding affinity and specificity. researchgate.net A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants, with one derivative, midalcipran, selected for further development. nih.gov

The strategic placement and combination of these functional groups are essential in the design of potent and selective ligands. reachemchemicals.com

Receptor-Ligand Binding Modes

The detailed understanding of how this compound and its derivatives bind to their targets at an atomic level is crucial for rational drug design. High-resolution structural studies have provided significant insights into these interactions.

Structural Basis for CaVα2δ:Gabapentin (B195806) Binding Analogy

Cryo-electron microscopy (cryo-EM) structures of the gabapentin-bound CaV1.2/CaVβ3/CaVα2δ-1 channel complex have been resolved, providing a detailed view of the gabapentinoid binding site. nih.govbiorxiv.org These structures show that gabapentin binds to a pocket within the dCache1 domain of the CaVα2δ-1 subunit. biorxiv.orgescholarship.org This binding site completely encapsulates the gabapentin molecule. nih.govbiorxiv.org

Given the structural similarity between gabapentin (1-(aminomethyl)cyclohexane acetic acid) and this compound, these findings provide a strong structural analogy for how cyclopropane-containing derivatives bind to the CaVα2δ subunit. biorxiv.orgnih.gov The dCache1 domain is a common binding site for free amino acids in many proteins, which underscores the importance of the amino and carboxylate groups for ligand recognition. biorxiv.orgnih.gov The structural data also explain the selectivity of gabapentinoids for CaVα2δ-1 and CaVα2δ-2 isoforms by highlighting key sequence variations in the binding pocket of the non-binding isoforms (CaVα2δ-3 and CaVα2δ-4). escholarship.org

Identification of Binding Pockets and Key Residues

The binding pocket for gabapentinoids is located in the first subdomain of the CaVα2δ-1 dCache1 domain. biorxiv.orgnih.gov This pocket is formed by a convergence of anti-parallel α-helices. mdpi.com Analysis of the cryo-EM structures has identified several key amino acid residues that are critical for ligand binding.

Mutagenesis studies have confirmed the importance of these residues. For example, replacing Arg217 (in some numbering schemes) with another amino acid has been shown to be critical for gabapentin binding. researchgate.net Similarly, mutations of other key residues within the binding pocket strongly reduce the functional effect of gabapentin. biorxiv.org The disruption of the hydrogen bond network that coordinates the amino and carboxylate groups of the ligand significantly impairs binding and function. biorxiv.orgescholarship.org

Table 1: Key Amino Acid Residues in the CaVα2δ-1 Binding Pocket for Gabapentinoids

| Residue | Interaction Type | Role in Binding |

|---|---|---|

| Arg243 | Bidentate interaction with the ligand's carboxylate group | Central to the coordination of the carboxylate moiety. biorxiv.org |

| Asp493 | Salt bridge with the ligand's amino group | Crucial for anchoring the amino group of the ligand. biorxiv.org |

| Ala455 | Contributes to carboxylate coordination | Part of a network augmenting the binding of the carboxylate group. nih.govescholarship.org |

The detailed structural and mechanistic understanding of how these compounds interact with their targets provides a solid platform for the future development of next-generation drugs directed at the CaVα2δ subunit. escholarship.org

Compound Reference Table

Stereochemical Influence on Binding

The stereochemistry of this compound derivatives plays a crucial role in their binding affinity and pharmacological activity at their respective molecular targets. This is evident in derivatives such as milnacipran, which targets monoamine transporters, and in GABA analogues that interact with GABA receptors.

One prominent example is milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI). Milnacipran has two chiral centers and exists as a racemic mixture of two enantiomers: (1S,2R)-milnacipran (levomilnacipran) and (1R,2S)-milnacipran (dextromilnacipran). Research has demonstrated that these enantiomers exhibit different binding affinities for the serotonin (SERT) and norepinephrine (NET) transporters. Levomilnacipran is considered the more active enantiomer, displaying a higher potency for both transporters compared to dextromilnacipran. Specifically, levomilnacipran binds with high affinity to human serotonin and norepinephrine transporters, with Ki values of 11 nM and 91 nM, respectively.

Another illustration of stereochemical influence is seen in the cis- and trans- isomers of 2-(aminomethyl)cyclopropanecarboxylic acid, which are conformationally restricted analogues of the neurotransmitter GABA. Not only do the cis and trans configurations display different activities, but their individual enantiomers also show distinct pharmacological profiles at GABA receptors. For instance, at recombinant rho(1) and rho(2) GABA(C) receptors, the enantiomers of cis-2-(aminomethyl)cyclopropanecarboxylic acid ((+)-CAMP and (-)-CAMP) exhibit opposing effects. (+)-CAMP acts as a potent full agonist, whereas (-)-CAMP is a very weak antagonist. nih.gov Similarly, the enantiomers of the trans isomer, (+)-TAMP and (-)-TAMP, also show differences in potency and efficacy. (-)-TAMP is a more potent partial agonist at GABA(C) receptors compared to (+)-TAMP. nih.gov

These findings underscore the importance of stereochemistry in the molecular interactions between these cyclopropane derivatives and their protein targets. The specific three-dimensional arrangement of the functional groups dictates the binding orientation and affinity, which in turn determines the pharmacological outcome, be it agonism, antagonism, or inhibition of reuptake.

| Compound | Stereoisomer | Target | Binding Affinity (Ki/Kd) |

|---|---|---|---|

| Milnacipran | Levomilnacipran ((1S,2R)-milnacipran) | Human Serotonin Transporter (SERT) | 11 nM (Ki) |

| Levomilnacipran ((1S,2R)-milnacipran) | Human Norepinephrine Transporter (NET) | 91 nM (Ki) | |

| cis-2-(Aminomethyl)cyclopropanecarboxylic acid (CAMP) | (+)-CAMP | rho(1) GABA(C) Receptor | ~40 µM (Kd) |

| (-)-CAMP | rho(1) GABA(C) Receptor | ~900 µM (IC50) | |

| trans-2-(Aminomethyl)cyclopropanecarboxylic acid (TAMP) | (+)-TAMP | rho(1) GABA(C) Receptor | ~60 µM (Kd) |

| (-)-TAMP | rho(1) GABA(C) Receptor | ~9 µM (Kd) |

Intracellular Signaling Pathway Modulation (in non-human or general mechanistic contexts)

Impairment of CaV Surface Membrane Expression via Rab11a Endosomal Recycling (Analogy to gabapentinoids)

While direct evidence for this compound is limited, its structural similarity to gabapentinoids, such as gabapentin and pregabalin, allows for a mechanistic analogy. Gabapentinoids are known to exert their effects by binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (CaV). painphysicianjournal.com This interaction does not directly block the ion pore but rather modulates the trafficking of the channel complex to the cell surface.

Research has shown that gabapentinoid binding to the α2δ subunit impairs the surface expression of CaV channels through a mechanism involving the disruption of Rab11a-positive endosomal recycling. painphysicianjournal.com Rab11a is a small GTPase that plays a critical role in regulating the trafficking of proteins from recycling endosomes back to the plasma membrane. The α2δ subunit is crucial for the proper trafficking and cell surface expression of the CaV channel complex.

The proposed mechanism suggests that after internalization, the α2δ subunit, along with the channel complex, enters the endosomal pathway. For the channel to be reinserted into the plasma membrane, it must be trafficked through Rab11a-positive recycling endosomes. Gabapentinoids, by binding to the α2δ subunit, are thought to interfere with this recycling process. This disruption prevents the α2δ-containing channel complexes from returning to the cell surface, leading to a reduction in the number of functional CaV channels on the plasma membrane. nih.govnih.govwikipedia.org This chronic reduction in channel density is believed to contribute to the therapeutic effects of gabapentinoids. Given the structural similarities, it is plausible that this compound or its derivatives could engage in a similar mechanism of action if they bind to the α2δ subunit.

Modulation of Central Nervous System Signaling Pathways

Derivatives of this compound, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs) like milnacipran, modulate central nervous system (CNS) signaling pathways primarily by increasing the synaptic availability of serotonin (5-HT) and norepinephrine (NE). clevelandclinic.org This primary action initiates a cascade of downstream signaling events.

By blocking SERT and NET, these compounds lead to an accumulation of 5-HT and NE in the synaptic cleft, enhancing the activation of their respective postsynaptic receptors. This can lead to synergistic effects on glutamatergic transmission. For instance, low doses of SNRIs have been found to synergistically reduce AMPA receptor-mediated excitatory postsynaptic currents in prefrontal cortex pyramidal neurons. nih.gov This effect is mediated by 5-HT1A and α2-adrenergic receptors and involves the p38 MAP kinase signaling pathway. nih.gov

Chronic administration of antidepressants, including SNRIs, is often associated with adaptive changes in downstream signaling pathways. One of the key pathways implicated is the cAMP/PKA/CREB cascade. Increased monoaminergic neurotransmission can lead to the activation of G-protein coupled receptors, which in turn can modulate the production of the second messenger cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Activated CREB acts as a transcription factor, leading to changes in the expression of various genes, including neurotrophic factors like brain-derived neurotrophic factor (BDNF). ekb.egresearchgate.netoncotarget.com Indeed, treatment with milnacipran has been shown to be associated with an increase in plasma BDNF levels in patients who respond to the therapy. nih.gov

Furthermore, some research suggests that the effects of milnacipran may extend to other signaling pathways, such as the Wnt/β-catenin pathway. One study indicated that milnacipran enhanced serotonergic transmission in the hippocampus and upregulated the protein expression of the Wnt/GSK-3β/β-catenin signaling axis. nih.gov

In the context of pain modulation, these compounds are believed to enhance the activity of descending inhibitory pain pathways that originate in the brainstem and project to the spinal cord. nih.govmdpi.com By increasing the levels of NE and 5-HT in the spinal dorsal horn, they can inhibit nociceptive synaptic transmission. nih.gov This action is thought to be mediated through the activation of spinal α2-adrenergic and various serotonin receptors, which ultimately reduces the transmission of pain signals to the brain.

Structure Activity Relationship Sar Studies and Molecular Design

Design Principles for 1-(Aminomethyl)cyclopropanecarboxylic Acid Analogs

The design of novel analogs of this compound is a meticulous process that involves systematic modifications of the parent structure to probe the molecular interactions with its biological targets. Key principles in this design process include the modification of substituents, control of stereochemistry, and bioisosteric replacement of the core structure.

The introduction of various substituents onto the cyclopropane (B1198618) ring or the functional groups of this compound can significantly alter its biological activity. These modifications can influence the molecule's binding affinity, selectivity for different receptor subtypes, and pharmacokinetic properties.